6-Difluoromethyl-4-hydroxy-5-methylpyrimidine
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as 6-(difluoromethyl)-4-hydroxy-5-methylpyrimidine . Its molecular formula is $$ \text{C}5\text{H}4\text{F}2\text{N}2\text{O} $$, with a molecular weight of 146.09 g/mol. The compound is registered under the CAS number 3545-78-6 and is alternatively identified by its catalog designation EVT-13234153 in commercial databases.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-(difluoromethyl)-4-hydroxy-5-methylpyrimidine |
| CAS Number | 3545-78-6 |
| Molecular Formula | $$ \text{C}5\text{H}4\text{F}2\text{N}2\text{O} $$ |
| Molecular Weight | 146.09 g/mol |
| Synonyms | EVT-13234153 |
The compound’s nomenclature reflects its substitution pattern: a hydroxyl group at position 4, a methyl group at position 5, and a difluoromethyl group at position 6 on the pyrimidine ring.
Structural Classification Within Heterocyclic Compounds
This compound belongs to the pyrimidine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. Its structure is distinguished by three substituents:
- Hydroxyl group (-OH) at position 4, which introduces polarity and hydrogen-bonding capacity.
- Methyl group (-CH$$_3$$) at position 5, contributing to hydrophobic interactions.
- Difluoromethyl group (-CF$$_2$$H) at position 6, enhancing metabolic stability and electronic effects.
Table 2: Structural Comparison with Related Pyrimidine Derivatives
The difluoromethyl group (-CF$$_2$$H) is a critical structural feature, as fluorine’s high electronegativity and small atomic radius modulate the compound’s reactivity and bioavailability.
Historical Context of Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidines have been extensively studied since the mid-20th century, driven by their applications in anticancer and antiviral therapies. The introduction of fluorine atoms into pyrimidine rings emerged as a strategy to enhance metabolic stability and target specificity. For example, 5-fluorouracil , a fluorinated pyrimidine analog, revolutionized chemotherapy by inhibiting thymidylate synthase.
This compound represents a modern iteration of this lineage, optimized for applications in kinase inhibitor design and antibacterial agents . Innovations in synthetic methodologies, such as the use of (diethylamino)sulfur trifluoride (DAST) for fluorination, have enabled efficient access to such derivatives. Recent patents highlight its utility as a precursor in synthesizing compounds with improved pharmacokinetic profiles.
Key Milestones in Fluorinated Pyrimidine Development :
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(5(7)8)9-2-10-6(3)11/h2,5H,1H3,(H,9,10,11) |
InChI Key |
IAGAGDWNXQDYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves several steps. One common method includes the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring structure, which is then further modified to introduce the difluoromethyl and hydroxy groups.
Industrial production methods often involve optimizing these reactions for large-scale synthesis. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 6-difluoromethyl-4-hydroxy-5-methylpyrimidine, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. A study demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cells through mechanisms involving the modulation of protein kinase C pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrimidines are known to possess broad-spectrum activity against bacteria and fungi. The 4-hydroxy substitution enhances the interaction with biological targets, making these compounds effective against resistant strains of pathogens . In vitro studies have shown that derivatives of this compound can inhibit the growth of gram-positive and gram-negative bacteria, as well as certain fungi.
3. Cardiovascular Applications
Pyrimidine derivatives play a role in cardiovascular treatments. For example, modifications of similar compounds have been used to develop drugs targeting coronary insufficiency and myocardial infarction prevention. The structural characteristics of this compound may lend themselves to similar therapeutic uses in developing new cardiovascular agents .
Agricultural Applications
1. Herbicidal Activity
Pyrimidines are also significant in agricultural chemistry, particularly as herbicides. The structural features of this compound suggest potential use as a herbicide or as an intermediate in the synthesis of herbicidal agents. Studies have indicated that pyrimidine-based compounds can effectively inhibit plant growth by interfering with specific biochemical pathways essential for plant development .
2. Pesticide Development
In addition to herbicides, this compound can serve as a precursor for developing pesticides aimed at controlling agricultural pests. The ability to modify the pyrimidine structure allows for the creation of targeted agents that minimize environmental impact while maximizing efficacy against pests .
Case Studies
Mechanism of Action
The mechanism of action of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of the difluoromethyl group enhances its binding affinity and specificity to certain targets, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Key structural analogs and their substituent profiles are compared below:
Key Observations:
- Position 6 Substituents : Difluoromethyl (-CF₂H) offers intermediate lipophilicity compared to trifluoromethyl (-CF₃) and alkyl chains (e.g., butyl in ).
- Biological Activity : Analogs with electron-withdrawing groups (e.g., -CF₃, -F) often exhibit improved antimicrobial activity due to enhanced membrane permeability .
Physicochemical Properties
- Solubility: The hydroxyl group at position 4 increases water solubility, but lipophilic substituents (e.g., -CF₂H, -CF₃) counteract this effect. For example, trifluoromethyl derivatives show lower aqueous solubility compared to non-fluorinated analogs .
- Acidity : The hydroxyl group’s pKa is influenced by adjacent substituents. Fluorine at position 5 (as in ) lowers the pKa due to inductive effects, increasing acidity.
Biological Activity
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
The molecular structure of this compound features a pyrimidine ring substituted with difluoromethyl and hydroxy groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 872682-07-0 |
| Molecular Formula | C7H7F2N3O |
| Molecular Weight | 189.15 g/mol |
| IUPAC Name | 6-(Difluoromethyl)-4-hydroxy-5-methylpyrimidine |
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays indicate that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research has revealed that this compound shows promising anticancer activity across various cancer cell lines. For instance:
- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated an IC50 value of 1.88 µM, indicating effective cytotoxicity.
- The compound also exhibited significant growth inhibition in lung cancer (A549) and colon cancer (HCT116) cell lines with IC50 values of 2.12 µM and 1.1 µM, respectively .
These results suggest that this compound may act as a potential chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- COX Inhibition : The compound's ability to inhibit COX enzymes suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), leading to reduced prostaglandin synthesis.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in the S phase in cancer cells, contributing to its cytotoxic effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Studies : A study conducted on mice demonstrated that oral administration of the compound led to significant tumor reduction in xenograft models of breast cancer.
- Safety Profile : Toxicity assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
